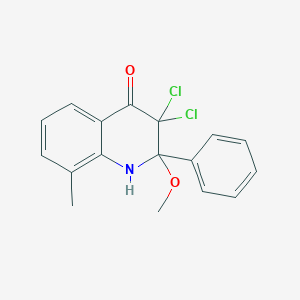
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. DMQX is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. The compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one acts as a competitive antagonist at the AMPA receptor site, preventing the binding of glutamate and subsequent activation of the receptor. This results in a reduction in excitatory neurotransmission, which can have both beneficial and detrimental effects depending on the specific context.
Biochemical and Physiological Effects:
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been shown to modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This has implications for learning and memory processes. Additionally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one is its high potency and selectivity for the AMPA receptor. This allows for precise manipulation of glutamatergic signaling in experimental models. However, the compound also has limitations, including its potential off-target effects on other glutamate receptor subtypes and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the development of novel AMPA receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Additionally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one could be used in combination with other compounds to investigate the interactions between different types of glutamate receptors and their role in various physiological processes. Finally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one could be used in clinical trials to investigate its potential therapeutic applications in neurological disorders.
Métodos De Síntesis
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methoxybenzoic acid with various reagents to form the quinoline ring system. The final step involves the introduction of the 3,3-dichloro-2-methylphenyl and 8-methylphenyl groups through a Friedel-Crafts reaction.
Aplicaciones Científicas De Investigación
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been widely used as a research tool to study the role of AMPA receptors in various physiological and pathological processes. The compound has been shown to block the excitatory effects of glutamate on AMPA receptors, which has implications for the treatment of several neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
Número CAS |
147779-30-4 |
|---|---|
Nombre del producto |
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one |
Fórmula molecular |
C17H15Cl2NO2 |
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-7-6-10-13-14(11)20-17(22-2,16(18,19)15(13)21)12-8-4-3-5-9-12/h3-10,20H,1-2H3 |
Clave InChI |
RDHUHZCNMGCELB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl |
Sinónimos |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-8-methyl-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



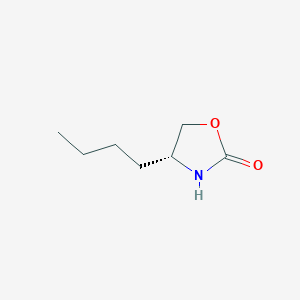
![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)
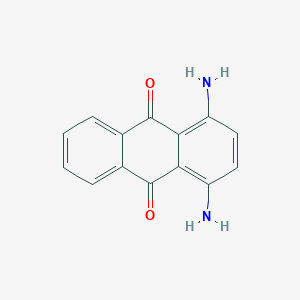
![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
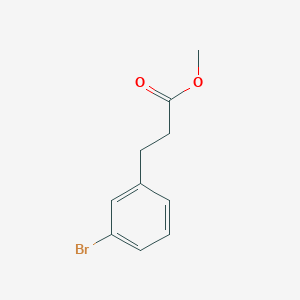
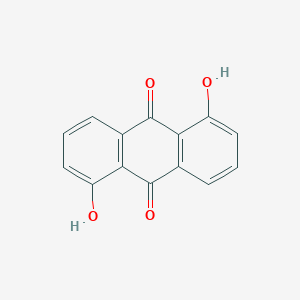

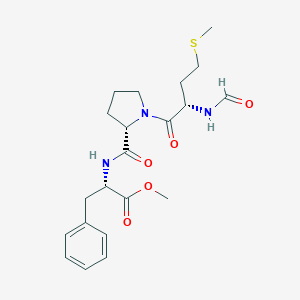
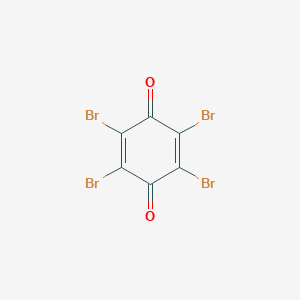
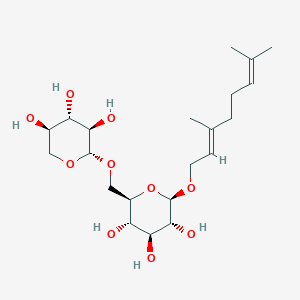

![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)
